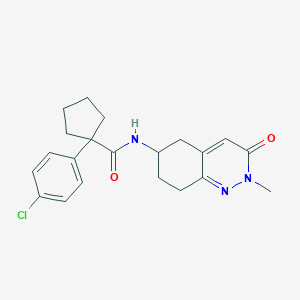

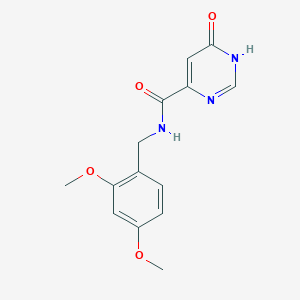

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a carboxamide group (-CONH2), which is a functional group derived from carboxylic acid (-COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions could include substitution reactions, oxidation-reduction reactions, and reactions with acids or bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, hydrophobicity, physical state, and vapor pressure, would be determined using various analytical techniques .

科学的研究の応用

HIV-1 Integrase Inhibition

One of the notable applications of compounds related to "N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide" is as HIV-1 integrase inhibitors. These compounds exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, a critical step in the HIV replication cycle. This research highlights the potential of these compounds as antiviral agents against HIV, showing significant pharmacokinetic properties and no liabilities in several counterscreening assays, indicating their potential as clinically useful antiviral agents (Pace et al., 2007).

Anticancer Activity

Another application is in anticancer therapy, where certain derivatives have been formulated as nanoparticles to evaluate their anticancer activity. These compounds have shown good anticancer activity against the MCF7 cancer cell line, demonstrating the compound's significance and potential as a potent inhibitor, particularly targeting p38α MAP Kinases. This suggests a promising avenue for cancer treatment, incorporating these compounds into nanoparticles for targeted therapy (Panneerselvam Theivendren et al., 2018).

Antibacterial Properties

Compounds structurally related to "N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide" have also been explored for their antibacterial properties, particularly those derived from marine-sourced compounds. The synthesis of these compounds involves efficient, scalable total synthesis processes highlighting their importance in developing new antibacterial drugs. This research underlines the potential of nature-inspired compounds in drug development, offering a base for new antibacterial agents (M. Joshi, Nicholas J. Dodge, 2021).

Gastric Acid Secretion Inhibition

Additionally, specific derivatives of "N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide" have been synthesized and evaluated for their ability to inhibit gastric acid secretion. These compounds have shown potent inhibitory activities, equivalent to or superior to known drugs like omeprazole. This suggests their potential as more promising agents for treating acid-related gastrointestinal disorders, offering an alternative with possibly lower drug metabolism interaction (H. Terauchi et al., 1997).

作用機序

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide

Safety and Hazards

特性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-20-10-4-3-9(12(5-10)21-2)7-15-14(19)11-6-13(18)17-8-16-11/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCYWRAQMVXSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CC(=O)NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692681.png)

![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)

![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)

![(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2692686.png)

![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)

![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)